molecular formula C38H54O5 B10822827 10-[(3-Carboxyphenyl)methoxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

10-[(3-Carboxyphenyl)methoxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Cat. No.: B10822827
M. Wt: 590.8 g/mol
InChI Key: PGQYDENFZPYITQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NPD290 typically involves the reaction of 1-naphthylamine with diphenylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The process involves multiple steps, including the formation of intermediate compounds, which are then purified and further reacted to obtain the final product .

Industrial Production Methods

In industrial settings, the production of NPD290 is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The use of high-purity starting materials and rigorous purification processes further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

NPD290 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted aromatic compounds .

Scientific Research Applications

NPD290 has a wide range of applications in scientific research, including:

Mechanism of Action

NPD290 exerts its effects primarily through its hole-transporting properties. The compound facilitates the movement of positive charge carriers (holes) within the active layer of OLED devices, enhancing their efficiency and performance. The molecular structure of NPD290 allows for efficient charge transport, reducing energy loss and improving device longevity .

Comparison with Similar Compounds

Similar Compounds

  • N,N′-Di(1-naphthyl)-N,N′-diphenylbenzidine (NPB)
  • N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD)
  • N,N′-Di(4-methoxyphenyl)-N,N′-diphenylbenzidine (MeO-TPD)

Uniqueness

NPD290 stands out due to its higher thermal stability and better hole-transporting properties compared to similar compounds. Its unique molecular structure allows for more efficient charge transport, making it a preferred choice for high-performance OLED devices .

Properties

Molecular Formula

C38H54O5

Molecular Weight

590.8 g/mol

IUPAC Name

10-[(3-carboxyphenyl)methoxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C38H54O5/c1-33(2)17-19-38(32(41)42)20-18-36(6)26(27(38)22-33)11-12-29-35(5)15-14-30(34(3,4)28(35)13-16-37(29,36)7)43-23-24-9-8-10-25(21-24)31(39)40/h8-11,21,27-30H,12-20,22-23H2,1-7H3,(H,39,40)(H,41,42)

InChI Key

PGQYDENFZPYITQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OCC6=CC(=CC=C6)C(=O)O)C)C)C2C1)C)C(=O)O)C

Origin of Product

United States

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